molecular formula C11H7FN4O B5323788 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B5323788
M. Wt: 230.20 g/mol
InChI Key: JHQUANHDLFPUMK-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (abbreviated as 4h in ) is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group at position 5 and a hydroxyl group at position 6. Its synthesis involves the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 1H-1,2,4-triazol-5-amine in acetic acid under reflux (120°C, 12 h), yielding a yellow solid with a moderate 50% yield . Key characterization data include an LCMS (ESI) m/z of 231.25 [M+H]⁺ and a purity of 79.73% . The compound serves as a precursor for chlorinated derivatives (e.g., 7-chloro analogs) used in anti-tubercular drug development .

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQUANHDLFPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate ketones or aldehydes. One common method includes the reaction of 3-amino-1,2,4-triazole with 4-fluorobenzaldehyde under acidic conditions to form the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, such as Lewis acids (e.g., ZnCl2), and solvent-free conditions to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. For example, compounds similar to 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:

A study demonstrated that a related triazolo-pyrimidine derivative effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation .

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and glaucoma. The mechanism involves modulation of neuroinflammatory responses and protection against neuronal cell death.

Case Study:

In preclinical trials, a derivative was shown to reduce oxidative stress and inflammation in models of age-related macular degeneration (AMD), suggesting its potential use in treating this debilitating condition .

Antimicrobial Properties

There is growing evidence that triazolo-pyrimidine derivatives possess antimicrobial activities against various pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains.

Case Study:

A study highlighted the effectiveness of a similar compound against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameChemical StructurePrimary ApplicationEfficacy
This compoundStructureAnticancer, NeuroprotectiveHigh
Related Triazolo-Pyrimidine DerivativeStructureAntimicrobialModerate
2-Amino-Pyrazolyl-TriazoleStructureNeuroprotectiveHigh

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : The 5-phenyl analog (92% yield) outperforms the 4-fluorophenyl derivative (50%), likely due to steric or electronic effects of the fluorine substituent .
  • Chlorination Potential: The 7-OH group in 4h is readily substituted with Cl using POCl₃, enabling further functionalization (e.g., amination) .

Physical and Spectral Properties

Table 2: Physical Properties of Triazolopyrimidine Derivatives
Compound Name Molecular Weight Melting Point (°C) Notable Spectral Data
5-(4-Fluorophenyl)-7-ol 230.21 Not reported LCMS m/z 231.25 [M+H]⁺; ¹H NMR (DMSO-d₆): δ 8.40 (s, 1H, triazole), 7.85–7.20 (m, 4H, aromatic)
5-Methyl-7-ol 150.14 287 ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H), 2.30 (s, 3H)
5-Trifluoromethyl-7-ol 202.09 263 ¹H NMR (DMSO-d₆): δ 8.40 (s, 1H), 6.14 (s, 1H)
5-Phenyl-7-ol 212.21 Not reported High crystallinity inferred from 92% yield

Key Observations :

  • Thermal Stability : The 5-methyl derivative exhibits the highest melting point (287°C), suggesting enhanced crystallinity compared to the 5-CF₃ analog (263°C) .
  • Spectral Trends : Fluorine substituents induce distinct splitting in aromatic proton signals (e.g., 4-fluorophenyl in 4h vs. phenyl in ).

Reactivity and Functionalization

  • 7-OH Substitution : The hydroxyl group at position 7 is a reactive site for alkylation (e.g., with alkyl bromides in DMF/NaOH ) or chlorination (with POCl₃ ).
  • Anti-Tubercular Derivatives : Chlorination of 4h yields 7-chloro-5-(4-FPh)-triazolopyrimidine (5h ), which reacts with amines (e.g., 4-methoxyphenethylamine) to form analogs with anti-tubercular activity .

Biological Activity

5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C12H9FN4O
Molecular Weight 260.22 g/mol
IUPAC Name 7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-ol
CAS Number 871233-87-3

The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and binding affinity to various molecular targets, making it a subject of interest in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been studied for its potential as an enzyme inhibitor, which can modulate various biological pathways. The mechanism typically involves binding to the active site of target enzymes, thereby inhibiting their activity and altering downstream signaling processes.

Antiviral Activity

Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit antiviral properties. For instance:

  • In studies involving influenza virus, derivatives similar to this compound showed significant inhibition of RNA-dependent RNA polymerase (RdRP) interactions. These compounds disrupted protein-protein interactions critical for viral replication .
  • The compound demonstrated effective antiviral activity with EC50 values ranging from 7 to 25 μM against various strains of influenza A and B without exhibiting cytotoxicity at concentrations up to 250 μM .

Anticancer Potential

The compound's ability to stabilize microtubules suggests potential applications in cancer therapy. Microtubule-stabilizing agents are known to interfere with cell division and promote apoptosis in cancer cells. Research indicates that triazolo[1,5-a]pyrimidines may serve as candidate therapeutics for neurodegenerative diseases due to their ability to enhance microtubule stability .

Study on Antiviral Efficacy

A study published in Nature explored the efficacy of triazolo[1,5-a]pyrimidine derivatives against influenza viruses. The findings revealed that specific modifications in the chemical structure significantly enhanced antiviral activity. For example:

  • Compound variants with different substituents on the phenyl ring were tested for their ability to inhibit viral replication.
  • The most potent derivative exhibited an IC50 value of 12 μM in minireplicon assays .

Investigation into Anticancer Properties

Another study investigated the effects of triazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells through microtubule stabilization mechanisms:

  • The study reported a reduction in total tubulin levels at concentrations as low as 10 μM .
  • These findings support the hypothesis that triazolo[1,5-a]pyrimidines could be developed into effective anticancer agents.

Q & A

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3,5-diamino-1,2,4-triazole with fluorophenyl-substituted ketones or chalcones under reflux conditions. For example:

  • Step 1: Cyclocondensation of 3,5-diamino-1,2,4-triazole with 4-fluorophenyl-substituted α,β-unsaturated ketones in ethanol or DMF at 80–100°C for 6–12 hours .
  • Step 2: Chlorination of the hydroxyl group at position 7 using POCl₃ (2–5 equivalents) at 100°C for 3–5 hours, followed by quenching with NaHCO₃ to isolate the product .
  • Key reagents: POCl₃ for chlorination, NaOH for neutralization, and ethanol/DMF as solvents.

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization involves:

  • NMR spectroscopy: ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions. For example, the 4-fluorophenyl group shows aromatic protons at δ 7.2–8.1 ppm and a singlet for the triazole ring at δ 8.1–8.3 ppm .
  • Mass spectrometry (MS): ESI-MS to verify molecular weight (e.g., m/z 259.44 [M+H⁺] for chlorinated derivatives) .
  • Melting point analysis: Büchi B-545 apparatus to determine purity (e.g., mp 215–308°C for related triazolopyrimidines) .

Q. What is known about its structure-activity relationships (SAR) in biological systems?

Methodological Answer: SAR studies focus on substituent effects:

  • Fluorophenyl group: Enhances lipophilicity and target binding via halogen interactions (e.g., with enzyme hydrophobic pockets) .
  • Hydroxyl/chlorine at position 7: Hydroxyl derivatives show lower metabolic stability but higher solubility; chlorination improves bioavailability .
  • Methyl/ethyl groups: Substitutions at position 5 modulate electronic effects, impacting binding affinity (e.g., 5-methyl derivatives show 2× higher activity than unsubstituted analogs) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Methodological Answer:

  • Solvent optimization: Replace ethanol with DMF to enhance solubility of intermediates, reducing side products .
  • Catalyst use: Add TMDP (tetramethylenediphosphine) in water-ethanol mixtures (1:1 v/v) to accelerate cyclization, achieving yields >85% .
  • Temperature control: Maintain 80–100°C during chlorination to prevent decomposition; monitor via TLC (hexane/EtOAc 1:1) .

Q. How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Overlapping NMR signals: Use 2D NMR (COSY, HSQC) to distinguish aromatic protons from triazole resonances .
  • Mass fragmentation ambiguity: Perform HRMS (High-Resolution MS) to differentiate isobaric ions (e.g., [M+H⁺] vs. [M+Na⁺]) .
  • X-ray crystallography: Confirm tautomeric forms (e.g., keto-enol equilibria) that may cause inconsistent melting points .

Q. How to evaluate selectivity against off-target biological pathways?

Methodological Answer:

  • Kinase profiling: Screen against panels of 50+ kinases (e.g., CDK, MAPK) to identify off-target inhibition .
  • Cellular assays: Compare IC₅₀ values in primary vs. cancer cell lines (e.g., HeLa vs. HEK293) to assess toxicity .
  • Molecular docking: Use AutoDock Vina to simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) .

Q. How to analyze divergent biological activity reports across studies?

Methodological Answer:

  • Control for substituent effects: Compare analogs with identical substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) .
  • Assay standardization: Replicate experiments under consistent conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
  • Meta-analysis: Use tools like RevMan to statistically reconcile conflicting IC₅₀ data from public datasets (e.g., ChEMBL, PubChem) .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Docking simulations: Use Schrödinger Suite to model interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling: Train Random Forest models on datasets with 200+ analogs to predict logP and pIC₅₀ values .

Q. How to assess metabolic stability and toxicity in advanced preclinical studies?

Methodological Answer:

  • In vitro microsomal assays: Incubate with rat liver microsomes (RLM) and measure half-life (t₁/₂) via LC-MS .
  • AMES test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In vivo zebrafish models: Evaluate acute toxicity (LC₅₀) and organ-specific effects at 10–100 µM concentrations .

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